molecular formula C18H12F3N3OS B11604332 2-(4-Methoxyphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

2-(4-Methoxyphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B11604332
M. Wt: 375.4 g/mol
InChI Key: WLJNZRKIMJCVPS-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone.

    Cyclization to form the pyrazolo[1,5-a]pyrimidine core: This step often involves the reaction of the pyrazole intermediate with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of substituents: The 4-methoxyphenyl, thiophen-2-yl, and trifluoromethyl groups can be introduced through various substitution reactions, often using reagents like aryl halides, thiophenes, and trifluoromethylating agents.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

    Substitution: Aryl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-Methoxyphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may be studied for its potential as a bioactive molecule. Its structure suggests possible interactions with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, compounds like this compound are investigated for their therapeutic potential. They may exhibit activities such as anti-inflammatory, anti-cancer, or antimicrobial effects.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as electronic or optical materials.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine: Lacks the trifluoromethyl group.

    2-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine: Lacks the thiophen-2-yl group.

    5-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine: Lacks the 4-methoxyphenyl group.

Uniqueness

The presence of the 4-methoxyphenyl, thiophen-2-yl, and trifluoromethyl groups in 2-(4-Methoxyphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine imparts unique chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from similar compounds.

Properties

Molecular Formula

C18H12F3N3OS

Molecular Weight

375.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C18H12F3N3OS/c1-25-12-6-4-11(5-7-12)13-10-17-22-14(15-3-2-8-26-15)9-16(18(19,20)21)24(17)23-13/h2-10H,1H3

InChI Key

WLJNZRKIMJCVPS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2)C4=CC=CS4)C(F)(F)F

Origin of Product

United States

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